2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid
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Description
“2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .
Molecular Structure Analysis
Thienopyrimidine derivatives, including “this compound”, have structural and isoelectronic characteristics similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Mechanism of Action
Thienopyrimidine derivatives have been found to exhibit anticancer effects through the inhibition of various enzymes and pathways . They inhibit the action of some enzymes including protein kinases (PKs), which are critical to the progression of cancer . PK inhibitors have become increasingly important in cancer treatment to solve a variety of cellular communication problems .
Future Directions
Thienopyrimidine derivatives, including “2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid”, hold promise in the field of medicinal chemistry, particularly in the development of anticancer medicines . Future research could focus on the development of novel thienopyrimidine analogs with enhanced biological activities and minimum toxicity .
Properties
IUPAC Name |
2,5-dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9-12-14(18-10(2)19-15(12)25-13(9)16(21)22)20-17(23)24-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,21,22)(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVKEZVAJJOMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(=O)OCC3=CC=CC=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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